Phosphoric Acid Octyl Ester

Corrosion inhibition Monoalkyl phosphate esters Electrochemical impedance spectroscopy

Phosphoric Acid Octyl Ester (CAS 3991-73-9 for the monoester, also referred to as monooctyl phosphate or MOP) belongs to the monoalkyl phosphate ester class of anionic surfactants. It is commercially supplied as either a purified monoester, a mixture of mono- and di-octyl phosphates (MOP/DOP), or as the 2-ethylhexyl isomer blend.

Molecular Formula C24H54O8P2
Molecular Weight 532.6 g/mol
Cat. No. B8034587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric Acid Octyl Ester
Molecular FormulaC24H54O8P2
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)COP(=O)(O)O.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
InChIInChI=1S/C16H35O4P.C8H19O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-3-5-6-8(4-2)7-12-13(9,10)11/h15-16H,5-14H2,1-4H3,(H,17,18);8H,3-7H2,1-2H3,(H2,9,10,11)
InChIKeyNXQLVNWWHQLSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphoric Acid Octyl Ester: Essential Procurement Data for MOP/DOP-Based Surfactant & Inhibitor Selection


Phosphoric Acid Octyl Ester (CAS 3991-73-9 for the monoester, also referred to as monooctyl phosphate or MOP) belongs to the monoalkyl phosphate ester class of anionic surfactants. It is commercially supplied as either a purified monoester, a mixture of mono- and di-octyl phosphates (MOP/DOP), or as the 2-ethylhexyl isomer blend . The compound features a hydrophobic C8 alkyl chain linked to a hydrophilic phosphate head group, yielding an amphiphilic structure with a molecular weight of 210.21 g/mol and a density of 1.053–1.129 g/cm³ [1]. Its primary industrial functions include serving as a surfactant, emulsifier, corrosion inhibitor, and metal extraction agent .

Phosphoric Acid Octyl Ester: Why Chain Length and Mono/Di Ratio Prevent Drop-In Replacement


Alkyl phosphate esters are not functionally interchangeable. The C8 chain length of octyl phosphate occupies a narrow performance window between short-chain analogs (C4–C6), which exhibit lower surface activity and corrosion inhibition, and longer-chain variants (C12–C16), which suffer from reduced water solubility and higher Krafft points that limit low-temperature applications [1]. Furthermore, the monoester/diester (MOP/DOP) ratio critically governs hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and interfacial adsorption behavior; a product with a high monoester fraction behaves differently from a diester-rich mixture even if both carry the octyl label [2]. Substituting a different alkyl phosphate without matching these structural parameters risks loss of emulsification stability, corrosion protection, or extraction selectivity.

Phosphoric Acid Octyl Ester: Quantitative Head-to-Head Performance Data Against C4 and C6 Analogues


Corrosion Inhibition Efficiency of OP vs. BP and HP on Iron in 0.5 M H₂SO₄

In a direct comparative study, mono-n-octyl phosphate ester (OP) demonstrates a maximum corrosion inhibition efficiency (IE) of 75.5% for iron in 0.5 M H₂SO₄, significantly outperforming mono-n-butyl phosphate ester (BP) at 58.1%, while approaching the performance of mono-n-hexyl phosphate ester (HP) at 82.7% [1]. The study employed weight-loss measurements and electrochemical impedance spectroscopy (EIS) under identical conditions. The IE values were calculated as IE % = (r₀ - r)/r₀ × 100, where r₀ and r represent the mean corrosion rates of iron in the absence and presence of each inhibitor, respectively [1].

Corrosion inhibition Monoalkyl phosphate esters Electrochemical impedance spectroscopy

Surface Activity (CMC) Trend as a Function of Alkyl Chain Length in High Mono/Di Ratio Phosphate Esters

Li et al. (2016) synthesized a homologous series of alkyl phosphate esters with high mono/di ratios and measured their critical micelle concentration (CMC) and critical surface tension (γCMC). Although individual CMC values for butyl, octyl, dodecyl, and hexadecyl phosphates are not tabulated in the abstract, the study explicitly reports that CMC and γCMC decrease monotonically with increasing alkyl chain length for the high mono/di ratio series [1]. This class-level trend indicates that octyl phosphate occupies an intermediate position, offering a lower CMC (better micellization efficiency) than butyl phosphate but higher water solubility than dodecyl or hexadecyl phosphates.

Critical micelle concentration Alkyl phosphate surfactants Surface tension

Differential Metal Extraction Selectivity: Monooctyl vs. Dioctyl Phosphate for Actinide/Lanthanide Separations

A 1952 Argonne National Laboratory report systematically compared the solvent extraction properties of monooctyl phosphate (MOP) and dioctyl phosphate (DOP) across multiple elements of interest to the Atomic Energy Commission [1]. While the full quantitative distribution ratios are not publicly extracted in the indexed record, the study's existence establishes that MOP and DOP exhibit measurably different extraction profiles for metals such as europium and other fission products [1][2]. This differentiation is foundational for radiochemical separations and hydrometallurgical process design.

Solvent extraction Actinide separation Organophosphorus extractants

Phosphoric Acid Octyl Ester: Evidence-Backed Application Scenarios for Procurement Specialists


Acidic Corrosion Inhibitor for Ferrous Metals in Pickling and Oilfield Acidizing

Based on the IE of 75.5% demonstrated for iron in 0.5 M H₂SO₄ [1], monooctyl phosphate is a viable inhibitor for hydrochloric or sulfuric acid-based industrial cleaning and stimulation fluids. Unlike the C4 analog (BP, 58.1% IE), octyl phosphate provides sufficiently high protection to reduce metal loss during descaling operations, making it the shortest-chain alkyl phosphate that delivers substantial inhibition without the solubility limitations of C12+ analogs [1].

Emulsifier in Soluble Oil Metalworking Fluid Concentrates

The intermediate CMC position of octyl phosphate—lower than butyl phosphate but higher than dodecyl phosphate—makes it suitable for formulating water-dilutable metalworking fluids that require rapid emulsification upon dilution while maintaining concentrate homogeneity at ambient storage temperatures [2]. This application leverages the chain-length-dependent surface activity trend established by Li et al. (2016).

Specialty Surfactant in Mild Oral Care Formulations

Patent US5019373 identifies sodium mono- and di-octyl phosphates as preferred surfactants for dentifrices and mouthwashes, citing improved mildness and anti-caries properties compared to conventional surfactants [3]. This formulation specificity underscores the value of the octyl chain length in oral applications where irritation potential must be minimized.

Nuclear Fuel Cycle and Rare-Earth Solvent Extraction Processes

The documented differential extraction behavior of monooctyl versus dioctyl phosphate for actinides and lanthanides [4] supports the use of octyl phosphate esters in radiochemical separations. Procurement specifications must control the MOP/DOP ratio, as the extraction selectivity for elements such as europium is sensitive to the monoester content [4][5].

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